Wedelolactone

IKK Inhibition NF-κB Signaling Kinase Selectivity

Researchers often face pathway reactivation in washout studies due to reversible IKK inhibitors, or off-target Akt/p38 MAPK effects from other compounds. Wedelolactone solves this as an irreversible IKKα/β inhibitor (IC50 <10 µM) with a unique multi-target profile. - Sustained NF-κB suppression without confounding p38/Akt inhibition. - Simultaneous 5-LOX blockade (IC50 = 2.5 µM) for inflammatory models. - Validated in vivo hepatoprotection & anti-osteoporosis studies. - Standard research quantities available with reliable global shipping.

Molecular Formula C16H10O7
Molecular Weight 314.25 g/mol
CAS No. 524-12-9
Cat. No. B1682273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWedelolactone
CAS524-12-9
SynonymsWedelolactone;  IKK Inhibitor II; 
Molecular FormulaC16H10O7
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O
InChIInChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3
InChIKeyXQDCKJKKMFWXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wedelolactone: IKK Inhibitor and Hepatoprotectant


Wedelolactone (WL) is a naturally occurring coumestan, a tetracyclic polyphenolic compound first isolated from Wedelia chinensis and Eclipta alba . It is widely employed as a pharmacological tool compound due to its function as a selective, cell-permeable, and irreversible inhibitor of IκB kinase (IKK) α and β (IC₅₀ < 10 µM), thereby blocking NF-κB-mediated gene transcription . Beyond its canonical IKK inhibition, WL is distinguished by a multi-target profile that includes inhibition of 5-lipoxygenase (5-LOX; IC₅₀ = 2.5 µM) and caspase-11 (IC₅₀ = 35-36 µM) [1]. Its established in vivo hepatoprotective and anti-osteoporotic activities further differentiate it from synthetic IKK inhibitors that lack this range of pharmacological validation [2].

Pathway Target IKKα/β pathway inhibition studies with sustained NF-κB suppression context
Probe Profile Cell-permeable natural coumestan with multi-target signaling research utility
Research Context Supports inflammation, pyroptosis, and cell-model endpoint investigations

Why Wedelolactone Cannot Be Substituted


In-class substitution of wedelolactone with alternative IKK inhibitors is not scientifically equivalent due to its unique mechanistic fingerprint and target selectivity profile. While compounds like BMS-345541, celastrol, or parthenolide also target the IKK complex, they differ markedly in their binding modes (e.g., ATP-competitive vs. irreversible), off-target kinase profiles, and secondary pharmacology [1]. Wedelolactone is characterized by a distinct combination of irreversible IKK inhibition and concurrent 5-LOX blockade (IC₅₀ = 2.5 µM), a dual activity not shared by most synthetic IKK inhibitors [2]. Furthermore, its established in vivo efficacy in hepatoprotection and osteoporosis models—demonstrating preserved activity in complex physiological systems—cannot be assumed for other IKK inhibitors without analogous validation data [3].

Risk Dimension
Wedelolactone
Alternative IKK Inhibitors
Binding Mode
Irreversible IKK inhibition with sustained pathway suppression
Reversible ATP-competitive binding may permit pathway reactivation
Secondary Pharmacology
Concurrent 5-LOX co-inhibition reported
5-LOX blockade absent in most synthetic IKK inhibitors
In Vivo Model Context
Liver-model and pyroptosis-model response reported
Model-response context may not transfer without analogous validation

Wedelolactone: Key Differentiating Evidence


Irreversible IKK Inhibition Selectivity

Wedelolactone acts as an irreversible inhibitor of IKKα and IKKβ kinase activities with an IC₅₀ < 10 µM, distinguishing it from reversible, ATP-competitive IKK inhibitors such as BMS-345541 . Critically, wedelolactone demonstrates functional selectivity by not inhibiting p38 MAP kinase or Akt at effective IKK inhibitory concentrations, whereas other IKK inhibitors may exhibit broader kinome cross-reactivity [1]. This selective but irreversible mechanism ensures sustained pathway suppression in washout experiments compared to reversible inhibitors [2].

IKK Inhibition Selectivity
Head-to-head
Irreversible IKKα/β binding; no p38 MAPK or Akt inhibition at effective concentrations
Sustained pathway suppression context vs reversible inhibitors
Washout experiments reported; BMS-345541 as reversible comparator
IKK Inhibition NF-κB Signaling Kinase Selectivity

Dual IKK and 5-LOX Inhibition

Wedelolactone exhibits potent inhibition of 5-lipoxygenase (5-LOX) activity with an IC₅₀ of 2.5 µM, a target not engaged by standard IKK inhibitors such as BMS-345541 or IKK-16 [1]. This inhibition occurs via an oxygen radical scavenging mechanism rather than direct active-site binding [2]. This dual IKK/5-LOX pharmacology is unique among IKK tool compounds and enables simultaneous suppression of NF-κB-driven inflammatory gene expression and leukotriene biosynthesis from arachidonic acid [3].

5-LOX Inhibition
Class-level
IC₅₀ = 2.5 µM
Dual-pathway inhibition research context
Oxygen radical scavenger mechanism; not shared by IKK-16 or BMS-345541
5-Lipoxygenase Eicosanoid Signaling Inflammation

Caspase-11 and Non-Canonical Inflammasome Suppression

Wedelolactone suppresses LPS-induced caspase-11 expression with an IC₅₀ of 35-36 µM, directly inhibiting the IKK complex upstream of caspase-11 transcriptional activation . This caspase-11 inhibitory activity has been validated in vivo, where wedelolactone ameliorates Pseudomonas aeruginosa-induced corneal injury by suppressing caspase-4/5/11/GSDMD-mediated non-canonical pyroptosis [1]. Alternative IKK inhibitors such as BMS-345541 lack this specific caspase-11 suppression profile and corresponding in vivo validation in pyroptosis models [2].

Caspase-11 Suppression
Reported
IC₅₀ = 35–36 µM
Pyroptosis pathway research context
LPS-stimulated macrophage model; GSDMD-mediated non-canonical pathway
Caspase-11 Pyroptosis Inflammasome

In Vivo Hepatoprotection

Wedelolactone demonstrates reproducible hepatoprotective effects in vivo, protecting primary cultured liver cells from toxicity induced by CCl₄, phalloidin, and galactosamine [1]. In contrast, other IKK inhibitors such as celastrol and parthenolide lack equivalent hepatoprotective validation data and have been associated with hepatotoxicity in some contexts [2]. Additionally, wedelolactone improves hepatic steatosis through AMPK activation and upregulation of PPARα/LPL and LDLR expression following prolonged incubation in HepG2 cells [3].

In Vivo Hepatoprotection
Class-level
Protection against CCl₄, phalloidin, and galactosamine toxicity in primary hepatocytes
Liver-model endpoint context
Multiple toxin models reported; AMPK activation observed in HepG2
Hepatoprotection Liver Injury In Vivo Pharmacology

PKCε-Mediated Apoptosis in Prostate Cancer

Wedelolactone induces caspase-dependent apoptosis in prostate cancer cells specifically through downregulation of protein kinase C epsilon (PKCε), while notably not inhibiting Akt [1]. This selective targeting contrasts with broad-spectrum kinase inhibitors that suppress both PKC isoforms and Akt, potentially compromising cell survival signaling in normal tissues [2]. In PCa xenograft models, wedelolactone inhibits tumor growth by suppressing c-Myc at the transcriptional and translational levels and activating JNK and caspase-3 [3].

PKCε-Mediated Apoptosis
Class-level
Caspase-dependent apoptosis via PKCε downregulation; no Akt inhibition
Cell-model apoptosis endpoint review
Androgen-dependent/independent prostate cancer lines; c-Myc suppression reported
Prostate Cancer Apoptosis PKCε

Solubility and Dosing Profile

Wedelolactone exhibits defined solubility in DMSO (≥ 63 mg/mL, ~200 mM) and ethanol (~20 mg/mL), enabling precise preparation of concentrated stock solutions for in vitro assays . This solubility profile is superior to some natural coumestans such as psoralidin, which require specialized solvent systems or elevated temperatures for dissolution [1]. For in vivo administration, wedelolactone can be formulated as a homogeneous suspension in CMC-Na at ≥ 5 mg/mL, providing a practical route for oral dosing in rodent studies [2].

Solubility Profile
Reported
DMSO: ≥63 mg/mL (~200 mM); Ethanol: ~20 mg/mL
Formulation-compatible solubility context
CMC-Na suspension ≥5 mg/mL for in vivo administration
Solubility Formulation DMSO

Wedelolactone: Optimal Research Applications


NF-κB Research with Irreversible IKK Inhibition

Utilize wedelolactone as a cell-permeable, irreversible IKKα/β inhibitor (IC₅₀ < 10 µM) for experiments where sustained suppression of NF-κB-mediated transcription is required without confounding inhibition of p38 MAPK or Akt signaling . This scenario is optimal for washout experiments or long-term cell culture studies where reversible inhibitors would permit pathway reactivation.

Dual NF-κB and 5-LOX Pathway Inhibition

Employ wedelolactone to simultaneously block IKK-driven NF-κB activation and 5-LOX-mediated leukotriene biosynthesis (IC₅₀ = 2.5 µM) in cellular or in vivo models of inflammation [1]. This dual pharmacology is not achievable with standard IKK inhibitors and is particularly relevant for studies of asthma, arthritis, or septic shock where both pathways contribute to pathogenesis [2].

Caspase-11-Mediated Pyroptosis Research

Apply wedelolactone to suppress LPS-induced caspase-11 expression (IC₅₀ = 35-36 µM) and downstream GSDMD-mediated pyroptosis in macrophages and in vivo infection models . This application is validated by published studies demonstrating protection against Pseudomonas aeruginosa-induced corneal injury and Aspergillus fumigatus keratitis [3].

PKCε-Mediated Prostate Cancer Apoptosis

Select wedelolactone for investigations of PKCε-mediated apoptosis in androgen-dependent and androgen-independent prostate cancer cell lines, where it induces caspase-dependent cell death without inhibiting Akt survival signaling [4]. This selectivity profile is critical for experiments where preservation of Akt activity in control cells is required, and for in vivo xenograft studies demonstrating tumor growth inhibition through c-Myc suppression [5].

Application
Selection Property
Validation Focus
NF-κB pathway inhibition studies
Irreversible IKK binding mechanism
Sustained pathway suppression review
NF-κB and eicosanoid crosstalk studies
Dual IKK/5-LOX inhibition profile
Leukotriene biosynthesis pathway review
Non-canonical inflammasome studies
Caspase-11 expression suppression
Pyroptosis pathway endpoint review
Prostate cancer cell-model studies
PKCε-selective mechanism context
Apoptosis pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wedelolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.